molecular formula C16H25Cl2NO B5129706 N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine

N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine

Cat. No. B5129706
M. Wt: 318.3 g/mol
InChI Key: WPFDPKVUMXIOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine, also known as GW501516, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and sports. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and is known to enhance endurance, promote fat loss, and improve muscle growth.

Mechanism of Action

N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, fatty acid oxidation, and muscle fiber type. Activation of PPARδ by N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine leads to an increase in the expression of genes involved in fatty acid oxidation and an increase in the number of slow-twitch muscle fibers. This results in improved endurance, reduced fatigue, and increased fat loss.
Biochemical and Physiological Effects:
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been shown to improve endurance and reduce fatigue in both animal and human studies. It has also been found to increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity in animal models. In addition, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been shown to reduce inflammation and improve cardiovascular health in animal studies.

Advantages and Limitations for Lab Experiments

N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has several advantages for lab experiments. It is easy to synthesize and has a long half-life, which makes it suitable for long-term studies. It also has a high bioavailability and can be administered orally. However, there are some limitations to its use in lab experiments. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. In addition, its effects on human performance and health are not well understood, which makes it difficult to draw definitive conclusions about its potential applications.

Future Directions

There are several future directions for the study of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine. One area of research is the development of safer and more effective SARMs for the treatment of metabolic disorders and sports performance enhancement. Another area of research is the investigation of the molecular mechanisms underlying the effects of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine on endurance, fat loss, and muscle growth. Finally, there is a need for further studies to evaluate the safety and efficacy of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine in human subjects.

Synthesis Methods

N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine can be synthesized through a series of chemical reactions starting from 2,6-dichlorophenol. The first step involves the conversion of 2,6-dichlorophenol to 2,6-dichlorophenylhydrazine, which is then reacted with butylbromide to form N-butyl-2,6-dichlorophenylhydrazine. This intermediate is then reacted with 1-bromohexane to form the final product, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine.

Scientific Research Applications

N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been extensively studied for its potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity in animal models. In addition, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been found to improve endurance and reduce fatigue in both animal and human studies. It has also been studied for its potential applications in the field of sports as a performance-enhancing drug.

properties

IUPAC Name

N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Cl2NO/c1-2-3-11-19-12-6-4-5-7-13-20-16-14(17)9-8-10-15(16)18/h8-10,19H,2-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFDPKVUMXIOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine

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